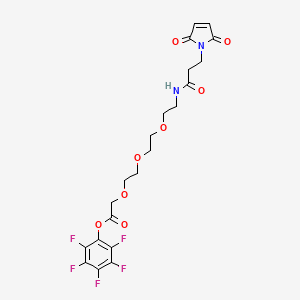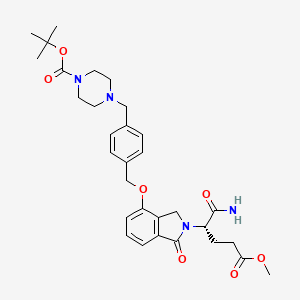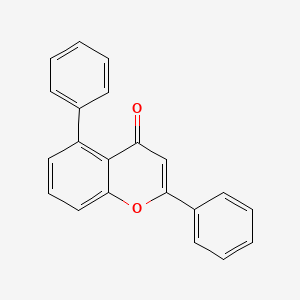
Mal-amido-PEG3-C1-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG3-C1-PFP ester is a non-cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs) . This compound is particularly valuable in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG3-C1-PFP ester involves several steps. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG3-C1-PFP ester primarily undergoes substitution reactions. The PFP ester group is highly reactive towards nucleophiles, allowing for the efficient attachment of various functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines and thiols, which react with the PFP ester group under mild conditions . The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound are conjugates where the PEG linker is attached to a functional molecule, such as a drug or a fluorescent probe .
Scientific Research Applications
Mal-amido-PEG3-C1-PFP ester has a wide range of applications in scientific research:
Mechanism of Action
Mal-amido-PEG3-C1-PFP ester exerts its effects through its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds . The PFP ester group reacts with amines on drugs or other molecules, facilitating their attachment to the PEG linker . This dual reactivity allows for the precise conjugation of drugs to antibodies, targeting specific cancer cells and minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-PFP ester: Similar to Mal-amido-PEG3-C1-PFP ester but with a longer PEG chain.
Mal-PEG3-PFP ester: Lacks the amido group, offering different reactivity and stability properties.
Uniqueness
This compound is unique due to its non-cleavable nature and the presence of both maleimide and PFP ester groups, which provide versatile reactivity for conjugation reactions . This makes it particularly suitable for the stable attachment of drugs to antibodies in ADCs, ensuring the targeted delivery of therapeutics .
Properties
Molecular Formula |
C21H21F5N2O8 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C21H21F5N2O8/c22-16-17(23)19(25)21(20(26)18(16)24)36-15(32)11-35-10-9-34-8-7-33-6-4-27-12(29)3-5-28-13(30)1-2-14(28)31/h1-2H,3-11H2,(H,27,29) |
InChI Key |
ZBIQVRXGRCZPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)
![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)

![1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11831994.png)
![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)

![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)

